
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2-13C2)hexanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2-13C2)hexanal is a stereoisomer of a hexose sugar derivative. This compound is characterized by its five hydroxyl groups and an aldehyde group, making it a polyhydroxy aldehyde. The presence of isotopic carbon-13 labeling at positions 1 and 2 makes it useful in various scientific studies, particularly in metabolic and structural analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2-13C2)hexanal typically involves the following steps:
Starting Material: The synthesis begins with a suitable hexose sugar, such as glucose.
Isotopic Labeling: Carbon-13 isotopes are introduced at specific positions using labeled precursors.
Oxidation: The primary alcohol group at the anomeric carbon is oxidized to form the aldehyde group.
Purification: The compound is purified using chromatographic techniques to ensure the correct stereochemistry and isotopic labeling.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as fermentation using genetically modified microorganisms that incorporate carbon-13 isotopes into the sugar backbone. This method ensures high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2-13C2)hexanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: Hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid.
Reduction: (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanol.
Substitution: Various ethers or esters depending on the substituent.
Scientific Research Applications
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2-13C2)hexanal is used in several scientific research fields:
Chemistry: Used as a labeled standard in NMR spectroscopy to study molecular structures.
Biology: Employed in metabolic studies to trace the pathways of carbohydrate metabolism.
Medicine: Investigated for its potential role in understanding diseases related to carbohydrate metabolism, such as diabetes.
Industry: Utilized in the production of labeled compounds for research and development.
Mechanism of Action
The compound exerts its effects primarily through its interactions with enzymes involved in carbohydrate metabolism. The isotopic labeling allows researchers to track the compound’s incorporation and transformation within biological systems, providing insights into metabolic pathways and enzyme mechanisms.
Comparison with Similar Compounds
Similar Compounds
Glucose: A common hexose sugar with similar hydroxyl and aldehyde groups but without isotopic labeling.
Galactose: Another hexose sugar with a different stereochemistry.
Mannose: A hexose sugar with a different arrangement of hydroxyl groups.
Uniqueness
The uniqueness of (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2-13C2)hexanal lies in its specific stereochemistry and isotopic labeling, which make it a valuable tool for detailed structural and metabolic studies.
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
182.14 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2-13C2)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i1+1,3+1 |
InChI Key |
GZCGUPFRVQAUEE-KEORKCHZSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([13C@@H]([13CH]=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


propanoic acid](/img/structure/B12947126.png)
![Carbamic acid, N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,1-dimethylethyl]-, phenylmethyl ester](/img/structure/B12947129.png)
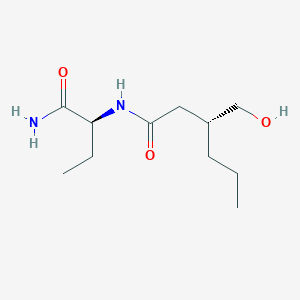
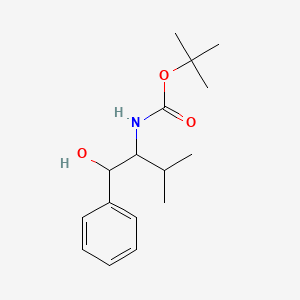
![2-([1,3'-Bipyrrolidin]-1'-yl)acetic acid](/img/structure/B12947145.png)
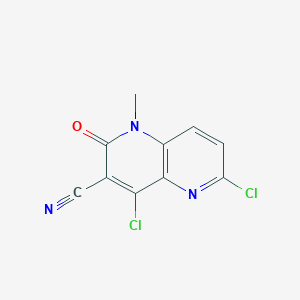
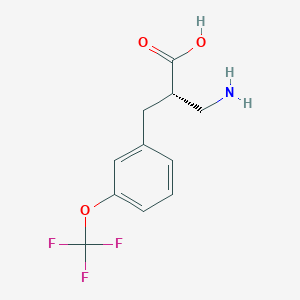
![2-[(5Z)-5-[[5-[5-[5-[5-[5-[(Z)-[2-(dicyanomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-3-octylthiophen-2-yl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]-4-octylthiophen-2-yl]methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile](/img/structure/B12947171.png)
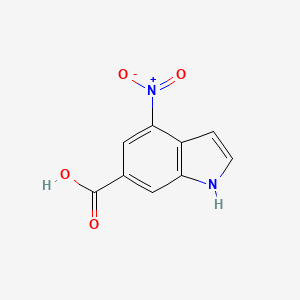
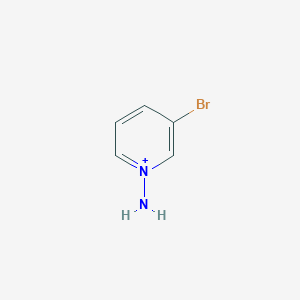


![4-Aminopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile](/img/structure/B12947203.png)

